Acetic acid;2,3-difluoropropan-1-ol

Catalog No.
S14886872
CAS No.
112753-65-8
M.F
C5H10F2O3
M. Wt
156.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetic acid;2,3-difluoropropan-1-ol

CAS Number

112753-65-8

Product Name

Acetic acid;2,3-difluoropropan-1-ol

IUPAC Name

acetic acid;2,3-difluoropropan-1-ol

Molecular Formula

C5H10F2O3

Molecular Weight

156.13 g/mol

InChI

InChI=1S/C3H6F2O.C2H4O2/c4-1-3(5)2-6;1-2(3)4/h3,6H,1-2H2;1H3,(H,3,4)

InChI Key

CVKXEAJEGYZPHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C(C(CF)F)O

Acetic acid;2,3-difluoropropan-1-ol is an organic compound characterized by its unique structure, which features both acetic acid and a difluoropropanol moiety. The compound is notable for its potential applications in various fields, including pharmaceuticals and chemical synthesis. The presence of fluorine atoms in the propanol segment enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Due to its functional groups. Some notable reactions include:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
  • Reduction: Reduction reactions may convert the compound into different alcohols or amines.
  • Substitution: The fluorine atoms can undergo nucleophilic substitution, allowing for the introduction of other functional groups under suitable conditions.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Acetic acid;2,3-difluoropropan-1-ol exhibits various biological activities stemming from its structural features. The difluoropropanol part may interact with biological targets, including enzymes and receptors, potentially influencing metabolic pathways. Studies suggest that the compound may have applications in enzyme inhibition and modulation of signaling pathways, although specific biological assays are needed to elucidate these effects further.

The synthesis of acetic acid;2,3-difluoropropan-1-ol can be achieved through several methods:

  • Difluoromethylation: This method involves introducing difluoromethyl groups into a suitable precursor using difluorocarbene reagents.
  • Direct Fluorination: Utilizing fluorinating agents to selectively introduce fluorine atoms into the propanol segment.
  • Coupling Reactions: Combining acetic acid with difluoropropan-1-ol derivatives under controlled conditions to yield the desired compound .

These methods require careful optimization of reaction conditions to maximize yield and purity.

Acetic acid;2,3-difluoropropan-1-ol has diverse applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Chemical Synthesis: The compound is used as a building block in organic synthesis, particularly in creating fluorinated molecules.
  • Research: It is utilized in studies exploring enzyme mechanisms and interactions due to its unique structural properties .

Interaction studies involving acetic acid;2,3-difluoropropan-1-ol focus on its binding affinity with various biological targets. Preliminary studies indicate that the compound may influence enzyme activity and receptor signaling, although detailed pharmacological profiles are required to fully understand these interactions. Investigations into its mechanism of action reveal potential pathways that could be affected by this compound, contributing to its utility in medicinal chemistry.

Several compounds share structural similarities with acetic acid;2,3-difluoropropan-1-ol. Here are some notable examples:

Compound NameStructural FeaturesSimilarity
(2R)-2-amino-3-fluoropropan-1-ol hydrochlorideOne fluorine atom0.67
(2R)-2-amino-3,3,3-trifluoropropan-1-ol hydrochlorideThree fluorine atoms0.59
(2R)-2-amino-2,2-difluoroethanol hydrochlorideTwo fluorine atoms on a different carbon0.55
3-Amino-2,2-difluoropropan-1-ol hydrochlorideSimilar backbone with different functional groups0.52

Uniqueness

Acetic acid;2,3-difluoropropan-1-ol is unique due to the specific arrangement of its functional groups and the presence of two fluorine atoms on adjacent carbons. This configuration imparts distinct chemical properties that enhance stability and reactivity compared to similar compounds. Its ability to engage in diverse

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

156.05980050 g/mol

Monoisotopic Mass

156.05980050 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

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